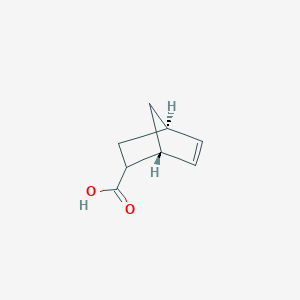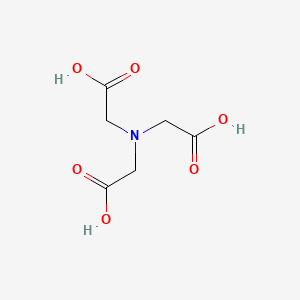
L-xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde functional group. It is derived from the Greek word “xylos,” meaning “wood,” as it is commonly found in the fibrous parts of plants such as wood, straw, and corn husks . This compound is a white crystalline solid that is soluble in water and has a slightly acidic pH. It is used as a low-calorie sweetener and has various applications in the food and pharmaceutical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The chemical synthesis of L-xylose is challenging and typically involves the reduction of xylitol. One common method is the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher yield and specificity compared to chemical synthesis.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound . This method is economically viable and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-xylonic acid.
Reduction: Reduction of this compound produces xylitol.
Isomerization: This compound can be isomerized to form L-lyxose and L-xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using metal catalysts such as nickel or platinum.
Isomerization: Catalyzed by enzymes such as xylose isomerase.
Major Products
L-xylonic acid: Formed through oxidation.
Xylitol: Produced via reduction.
L-lyxose and L-xylulose: Formed through isomerization.
Aplicaciones Científicas De Investigación
L-xylose has a wide range of applications in scientific research:
Mecanismo De Acción
L-xylose exerts its effects primarily through its metabolism into various intermediates that play critical roles in biological homeostasis. It is absorbed in the intestines and can be metabolized into xylitol, which is then further converted into other metabolites . This compound also acts as a prebiotic, enhancing intestinal health by promoting the growth of beneficial bacteria .
Comparación Con Compuestos Similares
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
L-arabinose: Another aldopentose with similar properties and applications.
L-ribose: A rare sugar with significant physiological functions.
Uniqueness of L-xylose
This compound is unique due to its specific physiological effects, such as its role as a prebiotic and its potential to reduce blood glucose levels . Its ability to be converted into other valuable rare sugars, such as L-ribose, further highlights its importance in scientific research and industrial applications .
Propiedades
Número CAS |
41546-31-0 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
Clave InChI |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
SMILES isomérico |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)


![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)
![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
